molecular formula C19H17F3N2O4 B606249 Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)- CAS No. 1095181-60-4

Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-

Cat. No. B606249
M. Wt: 394.34
InChI Key: GXMLOAUEVGYRGT-LAEBKXJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-779333 is a bio-active chemical.

Scientific Research Applications

Synthesis and Chemical Properties

One of the primary scientific research applications of the benzonitrile derivative is in the field of chemical synthesis. For example, a study by Gnichtel et al. (1987) demonstrated the use of benzonitrile oxide in the synthesis of diastereomeric 4H-Pyrano compounds, showcasing the compound's utility in creating complex chemical structures (Gnichtel et al., 1987). Similarly, Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions, which can involve derivatives of benzonitrile, further highlighting its role in advanced organic synthesis processes (Fráter et al., 2004).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, benzonitrile derivatives have shown potential. For instance, Li et al. (2008) described the design and synthesis of a specific benzonitrile derivative as a nonsteroidal androgen receptor antagonist, indicating its potential application in treating conditions like androgenetic alopecia (Li et al., 2008). Additionally, Jefford et al. (1996) explored the deoxygenation and isomerization of artemisinin and its derivatives, including those related to benzonitrile, which could have implications in antimalarial treatments (Jefford et al., 1996).

Material Science and Catalysis

In material science and catalysis, benzonitrile derivatives play a significant role. For example, Budzisz et al. (2004) studied the reaction of benzonitrile derivatives with various ligands, leading to the formation of complexes with platinum(II) and palladium(II) metal ions. This research could have implications for catalysis and the development of new materials (Budzisz et al., 2004).

Analytical Chemistry

Benzonitrile derivatives are also significant in analytical chemistry. For instance, Bergmann et al. (1990) discussed the synthesis of 4-heterocyclyloxy-2H-1-benzopyran potassium channel activators, illustrating the use of benzonitrile derivatives in creating specific chemical probes or reagents (Bergmann et al., 1990).

properties

CAS RN

1095181-60-4

Product Name

Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.34

IUPAC Name

Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-

InChI

InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1

InChI Key

GXMLOAUEVGYRGT-LAEBKXJHSA-N

SMILES

C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-779333;  BMS779333;  BMS 779333;  UNII-3MJN2P4998.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
Reactant of Route 2
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
Reactant of Route 3
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
Reactant of Route 5
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
Reactant of Route 6
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-

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